molecular formula C22H22N2O7S B4936424 2,4-diethyl 5-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-3-methylthiophene-2,4-dicarboxylate

2,4-diethyl 5-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B4936424
M. Wt: 458.5 g/mol
InChI Key: XTABTBPLYKBMRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-diethyl 5-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 2,4-diethyl 5-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-3-methylthiophene-2,4-dicarboxylate involves multiple steps. The synthetic route typically starts with the preparation of the thiophene core, followed by the introduction of the diethyl and methyl groups. The final step involves the attachment of the isoindole moiety through an amide bond formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2,4-diethyl 5-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic semiconductors and photovoltaic cells

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The isoindole moiety is known to bind to various receptors and enzymes, modulating their activity. The thiophene ring can participate in electron transfer processes, making the compound useful in electronic applications. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar compounds include:

    2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione: Shares the isoindole moiety but differs in the rest of the structure.

    N-(2,4-dimethyl-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide: Contains a similar isoindole structure but with different substituents.

    2H-Isoindole-2-acetic acid, 1,3-dihydro-α-methyl-1,3-dioxo-: Another isoindole derivative with distinct functional groups

Properties

IUPAC Name

diethyl 5-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O7S/c1-5-30-21(28)15-11(3)16(22(29)31-6-2)32-18(15)23-17(25)12(4)24-19(26)13-9-7-8-10-14(13)20(24)27/h7-10,12H,5-6H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTABTBPLYKBMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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